(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(4-7)15-11(16)17-6-9-5-14-10(13)18-9/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDDSUWBPXWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This compound belongs to the class of thiazole derivatives and carbamates, known for their diverse pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate is C11H8Cl2N2O2S, with a molecular weight of 303.16 g/mol. The compound features a thiazole ring, a carbamate functional group, and a chlorophenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H8Cl2N2O2S |
| Molecular Weight | 303.16 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate primarily arises from its ability to inhibit specific enzymes involved in various metabolic pathways. Research indicates that compounds with similar structures can modulate gene expression and affect cellular signaling pathways.
Enzyme Inhibition
Studies have shown that thiazole derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. The inhibition of these enzymes can lead to bactericidal effects against a range of pathogens.
Antimicrobial Activity
Research has demonstrated that (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate exhibits antimicrobial properties. A comparative study against reference drugs like ampicillin revealed that certain thiazole derivatives possess superior antibacterial potency.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Reference Drug |
|---|---|---|
| (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate | 0.03 | Ampicillin |
| Other Thiazole Derivatives | 0.008 - 0.06 | Streptomycin |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have indicated that this compound exhibits selective toxicity towards bacterial cells while showing minimal toxicity towards human liver cells (HepG2). This selectivity is crucial for developing therapeutic agents with fewer side effects.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (μg/mL) |
|---|---|
| HepG2 (Human Liver) | >100 |
| E. coli | 0.0033 - 0.046 |
Structure-Activity Relationship (SAR)
The presence of electronegative substituents such as chlorine in the phenyl ring has been identified as essential for enhancing the compound's antiproliferative activity. SAR studies suggest that modifications in the thiazole ring or the phenyl group can significantly influence biological activity.
Case Studies
A notable study evaluated the efficacy of various thiazole derivatives, including (2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate, against resistant strains of bacteria. The findings indicated that this compound could effectively inhibit bacterial growth in vitro, demonstrating potential as an alternative treatment option for antibiotic-resistant infections.
Comparison with Similar Compounds
Thiazolylmethyl Carbamate Analogs
lists several thiazolylmethyl carbamates with varying substituents (Table 1). These compounds differ in the carbamate’s aryl group or additional functional groups, impacting their biological and physicochemical properties.
Table 1: Key Thiazolylmethyl Carbamate Analogs
Key Differences :
- Compound l: The ethoxycarbonylamino group increases polarity, reducing blood-brain barrier penetration compared to the target compound.
- Compound w : The dimeric structure enhances binding avidity but may limit solubility.
Neonicotinoid Insecticides
Thiamethoxam () and clothianidin () are neonicotinoids sharing the 2-chlorothiazol-5-ylmethyl group but differ in functional groups (Table 2).
Table 2: Neonicotinoid Comparisons
Mechanistic Contrast :
Pyrazole and Thiophene Derivatives
and describe carbamates and sulfides with heterocyclic modifications (Table 3).
Table 3: Heterocyclic Analog Comparisons
Structural Insights :
- Pyrazole derivatives: The 4-methylphenoxy group in CAS 1026080-37-4 improves thermal stability but may reduce metabolic clearance.
- Thiophene-sulfanyl analogs : The sulfanyl bridge in CAS 685107-87-3 facilitates radical scavenging, useful in oxidative environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
